molecular formula C7H4I2N2 B1459699 2,3-Diiodo-5-azaindole CAS No. 1427502-94-0

2,3-Diiodo-5-azaindole

Cat. No. B1459699
CAS RN: 1427502-94-0
M. Wt: 369.93 g/mol
InChI Key: LAJSHSCQGXEGCY-UHFFFAOYSA-N
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Description

2,3-Diiodo-5-azaindole is a chemical compound with the molecular formula C7H4I2N2 and a molecular weight of 369.929 . It is represented in many biologically active natural products and synthetic derivatives .


Synthesis Analysis

Azaindoles, including this compound, can be synthesized from pyridine and pyrrole building blocks . Various synthetic methods have been developed over the past few decades, yielding a number of diversely substituted azaindoles . For instance, an efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles was established, starting from chloroamino-N-heterocycles .


Molecular Structure Analysis

The azaindole chemical scaffold, which includes this compound, is represented in many biologically active natural products and synthetic derivatives . This scaffold has yielded several therapeutic agents for a variety of diseases .


Chemical Reactions Analysis

The azaindole chemical scaffold, including this compound, has interesting biochemical and biophysical properties . Numerous investigators have designed and implemented novel synthetic methods for azaindole core units .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 369.929 . More detailed physical and chemical properties are not available in the retrieved sources.

Mechanism of Action

While specific information on the mechanism of action of 2,3-Diiodo-5-azaindole is not available, azaindoles in general have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs .

Future Directions

The azaindole chemical scaffold, including 2,3-Diiodo-5-azaindole, has yielded several therapeutic agents for a variety of diseases . This suggests potential future directions in the development of novel and facile methodologies for the azaindole derivatives of biological interest .

properties

IUPAC Name

2,3-diiodo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2N2/c8-6-4-3-10-2-1-5(4)11-7(6)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJSHSCQGXEGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=C2I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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